1-[6-(Chloromethyl)pyridin-2-yl]ethanone 1-[6-(Chloromethyl)pyridin-2-yl]ethanone
Brand Name: Vulcanchem
CAS No.: 135450-44-1
VCID: VC21146356
InChI: InChI=1S/C8H8ClNO/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4H,5H2,1H3
SMILES: CC(=O)C1=CC=CC(=N1)CCl
Molecular Formula: C8H8ClNO
Molecular Weight: 169.61 g/mol

1-[6-(Chloromethyl)pyridin-2-yl]ethanone

CAS No.: 135450-44-1

Cat. No.: VC21146356

Molecular Formula: C8H8ClNO

Molecular Weight: 169.61 g/mol

* For research use only. Not for human or veterinary use.

1-[6-(Chloromethyl)pyridin-2-yl]ethanone - 135450-44-1

Specification

CAS No. 135450-44-1
Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
IUPAC Name 1-[6-(chloromethyl)pyridin-2-yl]ethanone
Standard InChI InChI=1S/C8H8ClNO/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4H,5H2,1H3
Standard InChI Key YQKSTWSKIKGDPH-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=CC(=N1)CCl
Canonical SMILES CC(=O)C1=CC=CC(=N1)CCl

Introduction

Structural Characteristics and Basic Properties

Molecular Structure and Identification

1-[6-(Chloromethyl)pyridin-2-yl]ethanone consists of a pyridine ring with two functional groups: an acetyl (ethanone) group at position 2 and a chloromethyl group at position 6. This arrangement creates a molecule with multiple reaction sites, making it potentially valuable for synthetic applications. The compound shares structural similarities with 1-[6-(bromomethyl)pyridin-2-yl]ethanone, for which more data is available.

Based on analogous compounds, we can construct the following predicted properties table:

PropertyValue/Description
Molecular FormulaC₈H₈ClNO
Molecular WeightApproximately 169.61 g/mol
AppearanceLikely a solid at room temperature
Functional GroupsPyridine ring, carbonyl group, chloromethyl group
Bond TypesAromatic, single bonds, double bond (C=O)

The structure features a pyridine nitrogen that can act as a weak base, a carbonyl group that can participate in nucleophilic addition reactions, and a chloromethyl group that can undergo nucleophilic substitution reactions. This combination of functional groups makes the compound highly versatile in organic synthesis.

PropertyEstimated ValueBasis of Estimation
Physical StateSolid at room temperatureBased on similar pyridine derivatives
LogP~1.8-2.0Estimated to be slightly lower than the 2.17910 value of the bromo analog
PSA~30 ŲSimilar to the 29.96000 Ų of the bromo analog
SolubilityLikely soluble in organic solvents such as DCM, THF, and methanol; limited water solubilityBased on polarity and structural features

Synthetic Methods and Preparation

Chlorination of 1-(6-Methylpyridin-2-yl)ethanone

A direct approach would involve the chlorination of 1-(6-methylpyridin-2-yl)ethanone using chlorinating agents such as N-chlorosuccinimide (NCS) with a radical initiator. This method would parallel the bromination procedures used for creating the bromo analog.

Modification of 1-(6-Bromomethylpyridin-2-yl)ethanone

Another potential route would be the conversion of the bromo analog to the chloro compound via halogen exchange reactions. This could involve nucleophilic substitution with chloride ions under appropriate conditions.

Adaptation of Sonogashira Coupling Methods

The synthesis pathway for 1-(6-ethynylpyridin-2-yl)ethanone provides insights into potential routes. A modified procedure based on this synthesis might involve:

  • Starting with 1-(6-bromopyridin-2-yl)ethan-1-one

  • Performing appropriate transformations to introduce the chloromethyl group instead of the ethynyl group

The procedure might adapt the following reaction conditions: "l-(6-bromopyridin-2-yl)ethan-l-one (l.0g, 5.0mmol, leq), Cul (38mg, 0.2mmol, 0.04 eq), PdCl₂(PPh₃)₂ (140mg, 0.2mmol, 0.04 eq) in THF (10ml), TEA (1.5ml) was degassed under bubbling nitrogen for 10 min" , but with modified reagents to achieve chloromethylation rather than ethynylation.

Reaction Conditions and Considerations

For the synthesis of 1-[6-(Chloromethyl)pyridin-2-yl]ethanone, several important considerations should be taken into account:

  • The reaction environment likely needs to be moisture-free to prevent hydrolysis of reactive intermediates

  • Temperature control is essential, as evidenced by the careful temperature regulation in the synthesis of related compounds

  • Purification methods similar to those used for the bromo analog might be employed, including "silica gel chromatography"

  • Safety precautions must be observed due to the potential reactivity of the chloromethyl group

Chemical Reactivity and Applications

Reactive Sites and Chemical Behavior

1-[6-(Chloromethyl)pyridin-2-yl]ethanone possesses three principal reactive sites:

  • The chloromethyl group: A reactive electrophile capable of participating in nucleophilic substitution reactions

  • The carbonyl group: Can undergo nucleophilic addition reactions, reduction, or conversion to other functional groups

  • The pyridine nitrogen: Can act as a nucleophile or coordinate with metal ions

These reactive sites make the compound versatile for various transformations in organic synthesis.

As a Building Block for Heterocyclic Compounds

The compound could serve as a valuable intermediate in the synthesis of complex heterocyclic compounds. The presence of both chloromethyl and acetyl groups provides multiple handles for further functionalization.

Pharmaceutical Precursor

Comparative Analysis with Structural Analogs

Comparison with 1-[6-(Bromomethyl)pyridin-2-yl]ethanone

The bromo analog (CAS#: 476454-75-8) provides the closest comparison:

Property1-[6-(Chloromethyl)pyridin-2-yl]ethanone1-[6-(Bromomethyl)pyridin-2-yl]ethanone
Molecular Weight~169.61 g/mol214.059 g/mol
ElectrophilicityModerateHigher due to better leaving group
LogPEstimated ~1.8-2.02.17910
Reactivity in SN2 reactionsModerateHigher

The chloro compound would generally be less reactive in nucleophilic substitution reactions compared to the bromo analog but might offer better stability for certain applications.

Comparison with 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone

The trifluoromethyl analog (CAS#: 944904-58-9) differs substantially in electronic properties:

Property1-[6-(Chloromethyl)pyridin-2-yl]ethanone1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone
Electronic EffectInductively withdrawingStrongly electron-withdrawing
ReactivityReactive chloromethyl groupStable CF₃ group
ApplicationsSynthetic intermediatePotential applications in materials requiring stability

The trifluoromethyl group creates a more electronically deficient pyridine ring compared to the chloromethyl group, which would affect the reactivity of the acetyl group and the pyridine nitrogen .

Research Implications and Future Directions

Challenges and Considerations

Several challenges might be encountered in working with this compound:

  • The potential reactivity of the chloromethyl group might lead to stability issues during storage

  • The compound may be moisture-sensitive, requiring careful handling

  • Selective reactivity at one functional group over others might require careful control of reaction conditions

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